molecular formula C21H22ClN5O4S B611154 Targocil CAS No. 1200443-21-5

Targocil

カタログ番号: B611154
CAS番号: 1200443-21-5
分子量: 475.9 g/mol
InChIキー: TYNZGYMGTTUYKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Targocil is a late-stage wall teichoic acid (WTA) biosynthesis inhibitor developed to combat methicillin-resistant Staphylococcus aureus (MRSA). It targets the TarGH ABC transporter complex, specifically the TarG subunit, which facilitates WTA export to the cell wall . Derived from compound 1835F03 through structure-activity relationship (SAR) optimization, this compound exhibits potent bacteriostatic activity against S. aureus by disrupting WTA-dependent processes critical for cell division, autolysis, and barrier function . Unlike early-stage WTA inhibitors (e.g., TarO inhibitors), this compound acts downstream in the WTA pathway, leading to lethal accumulation of untranslocated WTA precursors . Its selective efficacy against S. aureus and lack of activity in Bacillus subtilis highlight species-specific targeting .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Targocil involves multiple steps, starting with the preparation of the quinoline moiety, which is then functionalized with various substituents. The key steps include:

    Formation of the Quinoline Core: This is typically achieved through a Skraup synthesis, involving the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Functionalization: The quinoline core is then functionalized with methoxy and chloro substituents through electrophilic aromatic substitution reactions.

    Final Assembly: The functionalized quinoline is coupled with a benzene derivative to form the final this compound structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:

    Batch Reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.

化学反応の分析

Types of Reactions: Targocil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of this compound can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinoline and benzene rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

    Substitution Products: Various substituted quinoline and benzene derivatives.

科学的研究の応用

In Vitro Studies

Numerous studies have demonstrated Targocil's potent antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for this compound against several S. aureus isolates have been reported as low as 1 µg/mL .

Table 1: Antibacterial Activity of this compound Against Staphylococcus aureus

StrainMIC (µg/mL)
Newman1
MW21
MG23751
MG23891
MRSA (various)2

In addition to its effectiveness against S. aureus, this compound has shown promise in combating other pathogens. For instance, it has been investigated for its effects on Bacillus anthracis, revealing that this compound induces envelope damage and activates stress response pathways .

Potential Therapeutic Uses

This compound's unique mechanism makes it a candidate for developing new antibacterial therapies. Its ability to inhibit WTA biosynthesis suggests potential applications in treating infections caused by resistant bacterial strains. Research indicates that this compound could be particularly effective in treating ocular infections, such as bacterial keratitis, where it has demonstrated significant activity against both methicillin-susceptible and methicillin-resistant isolates .

Case Study: Efficacy in Ocular Infections
A study involving S. aureus isolates from suspected cases of keratitis showed that this compound effectively reduced viable bacteria within corneal epithelial cells, outperforming traditional antibiotics like vancomycin . The study highlighted the compound's ability to penetrate epithelial barriers and exert its antibacterial effects intracellularly.

Research Applications

This compound is not only valuable in therapeutic contexts but also serves as a critical tool in scientific research. It is utilized to study:

  • Bacterial Resistance Mechanisms : By observing how bacteria adapt to this compound treatment, researchers can gain insights into resistance mechanisms and develop strategies to counteract them.
  • Cell Wall Biosynthesis : this compound's specific targeting of WTA biosynthesis allows researchers to explore fundamental aspects of bacterial cell wall structure and function.
  • Drug Development : As a reference compound, this compound is instrumental in screening new inhibitors that could lead to the discovery of novel antibacterial agents .

作用機序

Targocil exerts its effects by inhibiting the wall teichoic acid biosynthesis pathway. It specifically targets the TarG subunit of the wall teichoic acid translocase, preventing the translocation of wall teichoic acid precursors across the bacterial membrane . This inhibition disrupts the cell wall integrity, leading to bacterial growth inhibition and cell death.

類似化合物との比較

Targocil belongs to a class of late-stage WTA inhibitors, which include chemically diverse compounds such as tricyclic indole acids , N-aryl-triazoles , and C-aryl-triazoles . Below is a detailed comparison:

Table 1: Comparison of this compound with Key Analogues

Compound Target Mechanism of Action Resistance Profile Spectrum of Activity Key Findings
This compound TarG (ABC transporter) Blocks WTA export, sequesters autolysins (e.g., Atl) Resistance via tarGH overexpression S. aureus (MRSA/MSSA) Synergy with β-lactams reduces resistance frequency ; induces envelope stress in B. anthracis via EdsRS activation
This compound II TarH (ATPase subunit) Inhibits ATP-dependent WTA translocation Underexplored S. aureus Reduces autolysis similarly to this compound but targets a distinct subunit; no cross-resistance reported
Tricyclic indole acids Late-stage WTA synthesis Disrupts polymer assembly/export High-frequency resistance Broad-spectrum (Gram-positive) Limited efficacy in S. aureus due to rapid resistance development
TarO inhibitors (e.g., tarocin A) TarO (initiation enzyme) Blocks WTA precursor synthesis Non-essential unless combined with this compound S. aureus Lethal only in combination with late-stage inhibitors; "synthetic lethality" strategy

Key Differentiators of this compound

Mechanistic Specificity :

  • Unlike early-stage inhibitors (e.g., TarO inhibitors), this compound’s targeting of TarG causes irreversible WTA precursor accumulation, leading to cell death without requiring combination therapies .
  • Reduces autolysis by sequestering autolysin Atl at the membrane, a unique mechanism absent in other WTA inhibitors .

Resistance Management :

  • Resistance frequencies for this compound (~10⁻⁶–10⁻⁷) are lower than those of tricyclic indole acids (~10⁻⁴) .
  • Synergy with β-lactams (e.g., imipenem) reduces resistance emergence and enhances efficacy in MRSA murine models .

Species-Specific Effects :

  • In Bacillus anthracis (which lacks WTA), this compound induces envelope permeability via EdsRS-cardiolipin signaling, demonstrating off-target membrane destabilization .

Structural Advantages :

  • SAR optimization of 1835F03 improved potency and selectivity, avoiding cross-reactivity with B. subtilis transporters .

Challenges and Limitations

  • Resistance via TarGH Overexpression : Overexpression of tarGH confers complete resistance, necessitating combination therapies .
  • Narrow Spectrum : Inactive against Gram-negative bacteria and B. subtilis .
  • Toxicity in Non-Target Species: High concentrations induce cardiolipin-mediated stress in B. anthracis, complicating therapeutic use in polymicrobial infections .

生物活性

Targocil, a novel antimicrobial agent, has garnered attention for its unique mechanism of action targeting wall teichoic acid (WTA) biosynthesis in gram-positive bacteria, particularly Staphylococcus aureus and Bacillus anthracis. This article explores the biological activity of this compound through a review of recent research findings, case studies, and data tables that illustrate its efficacy and mechanisms.

This compound functions primarily by inhibiting the TarG subunit of the WTA translocase (TarGH), which is essential for the transport of WTA across the bacterial membrane. This inhibition leads to several critical effects on bacterial physiology:

  • Inhibition of Autolysis : this compound treatment results in a significant decrease in autolysis in S. aureus, as it blocks the translocation of autolysins such as Atl across the membrane. This effect is WTA-dependent, as demonstrated in studies where WTA-deficient mutants did not exhibit similar reductions in autolysis .
  • Increased Cellular Permeability : In Bacillus anthracis, this compound has been shown to increase cell envelope permeability, enhancing susceptibility to other antimicrobial agents. This effect is particularly pronounced during spore outgrowth, suggesting a potential therapeutic application against this bioterrorism threat .

Efficacy Against Pathogens

This compound has demonstrated potent antibacterial activity against various strains of S. aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for this compound against clinical isolates have been reported as follows:

Bacterial StrainMIC (μg/mL)
Methicillin-susceptible S. aureus1-2
Methicillin-resistant S. aureus2
Bacillus anthracis0.5-2

These values indicate that this compound is effective at concentrations that are relatively low compared to traditional antibiotics .

Case Studies and Research Findings

  • In Vitro Studies : A study assessed the effects of this compound on S. aureus in vitreous humor, revealing that this compound not only inhibited bacterial growth but also killed bacteria at concentrations above its MIC. This suggests potential applications in ocular infections where traditional treatments may fail .
  • Resistance Mechanisms : Research on this compound-resistant mutants indicated that these strains exhibited significantly reduced adherence to human corneal epithelial cells (HCECs), suggesting that targeting WTA biosynthesis may impair bacterial colonization capabilities .
  • Combination Therapy : Studies have shown that combining this compound with other antibiotics can enhance efficacy against resistant strains. For example, synergistic effects were observed when this compound was used alongside tunicamycin and other inhibitors against MRSA and vancomycin-resistant enterococci (VRE) .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Targocil inhibits TarO (O-glycosylase) in MRSA?

  • Methodological Answer : To investigate this compound’s mechanism, researchers employ cryo-electron microscopy (cryo-EM) to resolve TarO’s structural changes upon this compound binding . Biochemical assays (e.g., enzyme activity inhibition assays under varying inducer concentrations) and molecular dynamics simulations are used to validate binding interactions and conformational shifts . These methods collectively elucidate how this compound disrupts cell wall synthesis in MRSA.

Q. What experimental models are suitable for assessing this compound’s antibacterial efficacy?

  • Methodological Answer : Standardized in vitro models include minimum inhibitory concentration (MIC) assays using MRSA strains, coupled with time-kill curve analyses to evaluate bactericidal kinetics . In vivo models (e.g., murine infection studies) assess pharmacokinetic/pharmacodynamic (PK/PD) relationships. Ensure strains are genetically characterized (e.g., SCCmec typing) to contextualize resistance mechanisms .

Q. How can researchers validate this compound’s specificity for TarO versus off-target bacterial enzymes?

  • Methodological Answer : Use competitive binding assays with labeled this compound derivatives and recombinant TarO. Off-target profiling via proteome-wide affinity pulldown experiments identifies non-specific interactions . Structural alignment tools (e.g., DALI) compare TarO’s binding pockets to homologous enzymes to predict cross-reactivity .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across MRSA strains be resolved?

  • Methodological Answer : Conduct systematic reviews to aggregate strain-specific MIC data, stratifying results by genetic markers (e.g., mecA mutations) . Follow PRISMA guidelines for meta-analysis. Experimental validation should include isogenic strain pairs (wild-type vs. mutant) to isolate resistance determinants .

Q. What computational strategies optimize this compound derivatives for enhanced TarO inhibition?

  • Methodological Answer : Employ structure-based drug design (SBDD) using cryo-EM-derived TarO-Targocil complexes. Molecular docking (e.g., AutoDock Vina) screens derivative libraries for improved binding affinity. Free energy perturbation (FEP) calculations quantify ΔΔG values for key residues . Validate top candidates via in vitro enzyme inhibition assays .

Q. How should researchers design assays to address this compound’s variability in cellular uptake?

  • Methodological Answer : Use fluorescently tagged this compound analogs (e.g., BODIPY conjugates) with live-cell imaging to quantify intracellular accumulation. Compare uptake kinetics across MRSA strains with differing membrane permeability (e.g., via lipoteichoic acid composition analysis) . Pair with LC-MS/MS to measure intracellular drug concentrations .

Q. What methodologies identify synergistic combinations of this compound with β-lactams or other antibiotics?

  • Methodological Answer : Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Transcriptomic profiling (RNA-seq) post-Targocil exposure identifies pathways sensitized to β-lactams. Validate synergies in biofilm models using confocal microscopy and viability staining .

Q. Data Analysis and Interpretation

Q. How can researchers reconcile discrepancies between in silico predictions and in vitro results for this compound derivatives?

  • Methodological Answer : Reassess force field parameters in molecular dynamics simulations to improve accuracy. Cross-validate docking poses with experimental data (e.g., X-ray crystallography or mutagenesis studies). Use Bayesian statistics to quantify uncertainty in computational models .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit data to sigmoidal dose-response curves (e.g., Hill equation) using nonlinear regression. Report IC₅₀ values with 95% confidence intervals. For heterogeneous datasets (e.g., strain-specific responses), apply mixed-effects models to account for variability .

Q. Ethical and Methodological Rigor

Q. How can researchers ensure reproducibility in this compound-related studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., cryo-EM maps in EMDB) and protocols in public repositories . Use standardized MRSA strains from repositories like ATCC. Pre-register experimental designs on platforms like OSF to mitigate bias .

Q. What frameworks guide the prioritization of this compound research gaps?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate proposed studies. For example, prioritize studies on this compound’s efficacy in persister cells (novelty) or its synergy with immunomodulators (relevance to host-pathogen interactions) .

Q. Integration with Broader Research Context

Q. How can multi-omics approaches enhance understanding of this compound’s impact on MRSA physiology?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map TarO inhibition’s downstream effects. Integrate datasets using pathway analysis tools (e.g., STRING, KEGG) to identify compensatory metabolic pathways .

Q. What role does citation searching play in systematic reviews of this compound literature?

  • Methodological Answer : Use backward/forward citation chasing (e.g., via Web of Science) to identify seminal studies and emerging trends. Tools like CitationChaser automate this process, ensuring comprehensive coverage of preclinical and clinical data .

特性

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N,N-diethyl-7,8-dimethoxytriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O4S/c1-5-26(6-2)19-15-11-17(30-3)18(31-4)12-16(15)27-20(23-19)21(24-25-27)32(28,29)14-9-7-13(22)8-10-14/h7-12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNZGYMGTTUYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N=NN2C3=CC(=C(C=C31)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659297
Record name 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200443-21-5
Record name 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。